1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
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Overview
Description
1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one is a complex organic compound with a unique structure that combines a piperidinone core with an oxazinane and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one typically involves multi-step organic reactions. One common approach is to start with the piperidinone core, which can be synthesized through a series of condensation and cyclization reactions. The oxazinane ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via a Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated piperidinone.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxazinane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(2-Hydroxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
- 1-[(2-Methylphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
- 1-[(2-Chlorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
Comparison: Compared to these similar compounds, 1-[(2-Methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. The methoxy group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)18(22)20-10-4-5-11-24-20/h2-3,6-7,15H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUCXYYFSETNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)N3CCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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